

# Application Notes and Protocols: Experimental Use of Synthetic Influenza NP (44-52) Peptide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of the synthetic Influenza Nucleoprotein (NP) (44-52) peptide, a well-characterized HLA-A\*01-restricted cytotoxic T-lymphocyte (CTL) epitope. The information detailed below is intended to guide researchers in designing and executing experiments to evaluate immune responses to this specific viral peptide, with applications in vaccine development and fundamental immunology.

### Introduction

The Influenza A virus Nucleoprotein (NP) is a highly conserved internal protein, making it an attractive target for universal influenza vaccine strategies. The NP (44-52) peptide, with the amino acid sequence CTELKLSDY, is a known immunodominant epitope presented by the human leukocyte antigen (HLA)-A\*01:01 allele.[1][2][3] Its ability to elicit robust CD8+ T cell responses is crucial for the clearance of influenza-infected cells.[4] This document outlines key applications, presents quantitative data from relevant studies, and provides detailed protocols for the experimental use of this synthetic peptide.

## **Applications**

Positive Control in Immunological Assays: The NP (44-52) peptide is widely used as a
positive control for stimulating and detecting influenza-specific CD8+ T cells in assays such
as ELISpot and intracellular cytokine staining (ICS).[5]



- Vaccine Candidacy: As a conserved epitope, it is a component of interest in the development of peptide-based and other next-generation universal influenza vaccines.[6][7]
- T-Cell Epitope Mapping and Characterization: It serves as a model epitope for studying the mechanisms of antigen processing and presentation by MHC class I molecules.[3]
- Evaluation of Adjuvants and Delivery Systems: The immunogenicity of the NP (44-52) peptide can be used to assess the efficacy of different adjuvants and vaccine delivery platforms, such as liposomal nanoparticles.[6]

### **Data Presentation**

Table 1: In Vitro Human CD8+ T Cell Responses to

Influenza NP (44-52) Peptide

Assay Type	Donor Group	Peptide Concentrati on	Response Metric	Result	Reference
ELISPOT	HLA-A1+	5 μΜ	IFN-y Spot Forming Units (SFU) / 2.5 x 10^5 PBMC	31	[8]
ELISPOT	HLA-A2+	1 μg/mL	IFN-y SFU	~10-20	[9]
Intracellular Cytokine Staining	HLA-A1+ T- cell clone	5 μΜ	% IFN-y producing cells	58.1% (max activation)	[8]

## Table 2: Preclinical Evaluation of NP (44-52)-Containing Vaccines in Animal Models



Animal Model	Vaccine Formulation	Challenge Virus	Efficacy Endpoint	Result	Reference
C57BL/6 Mice	Synthetic Long Peptide (SLP) vaccine including NP epitopes	Influenza A	Viral load in lungs	1.5-2 log reduction	[7]
Ferrets	Synthetic Long Peptide (SLP) vaccine including NP epitopes	Influenza A	Viral load in lungs	Reduction in viral titers	[7]
Pigs	Liposomal nanoparticle- based peptide vaccine	Swine Influenza A (H1N1)	Nasal viral shedding	8-16 fold reduction	[6]

## **Experimental Protocols**

## Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with Influenza NP (44-52) Peptide

This protocol describes the stimulation of PBMCs for subsequent analysis of T-cell activation.

#### Materials:

- Cryopreserved human PBMCs from an HLA-A1 positive donor
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (R10)
- Synthetic Influenza NP (44-52) peptide (CTELKLSDY), lyophilized



- DMSO (for peptide reconstitution)
- Recombinant human Interleukin-2 (IL-2)
- 96-well U-bottom plates

#### Procedure:

- Thaw cryopreserved PBMCs and wash with R10 medium.
- Resuspend the NP (44-52) peptide in DMSO to create a stock solution (e.g., 1 mg/mL).
   Further dilute in R10 to a working concentration (e.g., 1 μM).[10]
- Adjust PBMC density to 1 x 10<sup>6</sup> cells/mL in R10 medium.
- Add 100 μL of the cell suspension to a 96-well U-bottom plate.
- Add 100 μL of the NP (44-52) peptide working solution to the wells for a final concentration of 0.5 μM. For a negative control, add 100 μL of R10 medium.
- Incubate the plate at 37°C in a 5% CO2 incubator.
- After 2 days, add IL-2 to a final concentration of 20 U/mL.[10]
- Continue incubation for 7-10 days to expand peptide-specific T cells before analysis.

# Protocol 2: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-y Secretion

This protocol measures the frequency of IFN-y-secreting T cells in response to peptide stimulation.

#### Materials:

- 96-well ELISPOT plates pre-coated with anti-IFN-y capture antibody
- Stimulated PBMCs (from Protocol 1) or freshly isolated PBMCs



- Influenza NP (44-52) peptide
- Biotinylated anti-IFN-y detection antibody
- Streptavidin-alkaline phosphatase (or HRP)
- Substrate for color development (e.g., BCIP/NBT)
- ELISPOT plate reader

#### Procedure:

- Block the pre-coated ELISPOT plate with R10 medium for at least 30 minutes at 37°C.
- Wash the plate with sterile PBS.
- Prepare a cell suspension of 2.5 x 10<sup>5</sup> PBMCs in 100 μL of R10 medium and add to the wells.[8]
- Add the NP (44-52) peptide to a final concentration of 5 μM.[8] Include a negative control (medium only) and a positive control (e.g., PHA).
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Wash the plate to remove cells.
- Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
- Wash the plate and add the streptavidin-enzyme conjugate.
- Wash the plate and add the substrate to develop the spots.
- Stop the reaction by washing with water and allow the plate to dry.
- Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.



# Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.

#### Materials:

- Stimulated PBMCs or splenocytes
- Influenza NP (44-52) peptide
- Brefeldin A or Monensin (protein transport inhibitors)
- Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8)
- Fixation/Permeabilization buffer
- Fluorescently conjugated antibody against IFN-y
- Flow cytometer

#### Procedure:

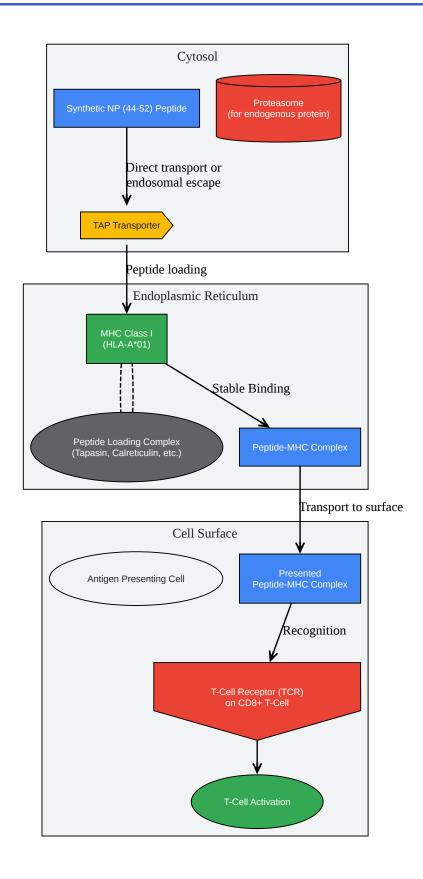
- Restimulate 1 x 10^6 PBMCs or splenocytes with the NP (44-52) peptide (e.g., 1-10  $\mu$ M) in a 96-well plate for 1-2 hours at 37°C.[11]
- Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
   [12]
- Wash the cells with FACS buffer (PBS with 2% FBS).
- Stain for cell surface markers (e.g., anti-CD3, anti-CD8) by incubating with antibodies for 30 minutes on ice.
- Wash the cells to remove unbound antibodies.



- Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Stain for intracellular IFN-γ by incubating with a fluorescently conjugated anti-IFN-γ antibody for 30 minutes.
- Wash the cells and resuspend in FACS buffer.
- Acquire data on a flow cytometer and analyze the percentage of IFN-y positive cells within the CD8+ T cell population.

### **Visualizations**

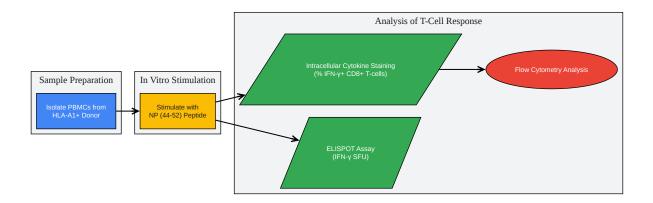




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Caption: MHC Class I antigen presentation pathway for the synthetic Influenza NP (44-52) peptide.



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Caption: Experimental workflow for assessing T-cell responses to the Influenza NP (44-52) peptide.

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